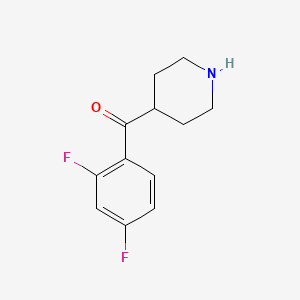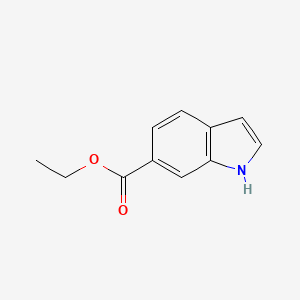
1H-indole-6-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 1H-indole-6-carboxylate is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 1H-indole-6-carboxylate is1S/C11H11NO2/c1-2-14-11(13)9-4-3-8-5-6-12-10(8)7-9/h3-7,12H,2H2,1H3 . This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis
Ethyl 1H-indole-6-carboxylate is used as a reactant in the synthesis of N-substituted indole derivatives as novel Mcl-1 inhibitors . More detailed information about its chemical reactions is not available in the retrieved sources.Physical And Chemical Properties Analysis
Ethyl 1H-indole-6-carboxylate is a solid substance at room temperature . It should be stored in a dark place, sealed in dry conditions .Applications De Recherche Scientifique
1. Inhibiteurs de la ligase MurD d'E. coli Le 1H-indole-6-carboxylate d'éthyle sert de réactif pour la préparation d'inhibiteurs à base d'acide D-glutamique ciblant la ligase MurD d'E. coli, une enzyme essentielle à la biosynthèse de la paroi cellulaire bactérienne. Cette application est importante dans le développement de nouveaux agents antibactériens .
2. Inhibiteurs de la kinase des cellules T inductibles par l'interleukine-2 Ce composé est utilisé pour préparer des indolylindazoles et des indolylpyrazolopyridines, qui agissent comme des inhibiteurs de la kinase des cellules T inductibles par l'interleukine-2 (ITK). Les inhibiteurs de l'ITK ont des applications thérapeutiques potentielles dans la modulation des réponses immunitaires .
Inhibiteurs de la voie Hedgehog
Les dérivés du this compound sont utilisés pour créer des conjugués amides avec le kétoprofène. Ces conjugués inhibent la transcription médiée par Gli1 dans la voie de signalisation Hedgehog, qui est une cible pour la thérapie anticancéreuse en raison de son rôle dans la croissance et la différenciation cellulaires .
Immunomodulateurs anticancéreux
En tant que précurseur des inhibiteurs de la dioxygénases du tryptophane, les dérivés du this compound sont explorés pour leur potentiel d'immunomodulateurs anticancéreux. La modulation du métabolisme du tryptophane peut influencer l'immunité et la croissance tumorales .
Ligands du récepteur cannabinoïde CB2
Ce composé est également impliqué dans la synthèse de ligands pour le récepteur cannabinoïde CB2. Ces ligands ont des implications dans le traitement de la douleur, de l'inflammation et d'autres affections liées au système endocannabinoïde .
6. Inhibiteurs de la polymérase NS5B du virus de l'hépatite C Les dérivés du this compound sont étudiés pour leur capacité à inhiber la polymérase NS5B du virus de l'hépatite C (VHC). Inhiber cette enzyme est crucial pour développer des médicaments antiviraux contre le VHC .
Activités anti-hépatiques
Des dérivés spécifiques du this compound ont été préparés et étudiés pour leurs activités anti-hépatiques, qui pourraient être bénéfiques dans le traitement des troubles hépatiques .
Agents antiviraux
Certains dérivés sont rapportés comme des agents antiviraux, montrant une activité inhibitrice contre le virus de la grippe A, soulignant leur potentiel dans le développement de médicaments antiviraux .
Ces applications démontrent la polyvalence du this compound dans la recherche scientifique, en particulier en chimie médicinale et en découverte de médicaments.
MilliporeSigma - Acide indole-6-carboxylique MilliporeSigma - Indole-6-carboxylate de méthyle Springer Open - Une brève revue du potentiel biologique des dérivés de l'indole Springer Open PDF - Une brève revue du potentiel biologique des dérivés de l'indole
Safety and Hazards
Orientations Futures
Indoles, including Ethyl 1H-indole-6-carboxylate, are significant heterocyclic systems in natural products and drugs . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the exploration of their biological properties are potential future directions .
Mécanisme D'action
Target of Action
Ethyl 1H-indole-6-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and they play a crucial role in its biological activity.
Mode of Action
The compound interacts with its targets through a process known as electrophilic substitution, which occurs readily on indole due to excessive π-electrons delocalization . This interaction results in changes to the target’s function, which can lead to various biological effects.
Biochemical Pathways
Indole derivatives, including Ethyl 1H-indole-6-carboxylate, are known to affect a variety of biochemical pathways. For instance, they have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence several pathways and their downstream effects.
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities , suggesting that they may have favorable ADME properties that contribute to their bioavailability.
Result of Action
The molecular and cellular effects of Ethyl 1H-indole-6-carboxylate’s action are likely diverse, given the wide range of biological activities associated with indole derivatives . For example, certain indole derivatives have shown inhibitory activity against influenza A , suggesting that Ethyl 1H-indole-6-carboxylate may also have antiviral effects.
Propriétés
IUPAC Name |
ethyl 1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)9-4-3-8-5-6-12-10(8)7-9/h3-7,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAKZTRHBLCYKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569983 | |
| Record name | Ethyl 1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50820-64-9 | |
| Record name | Ethyl 1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


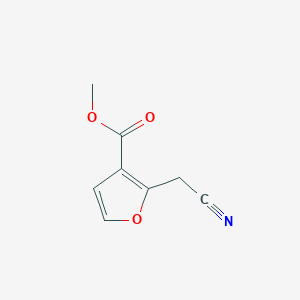

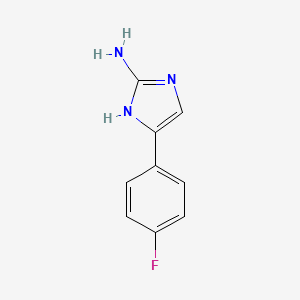
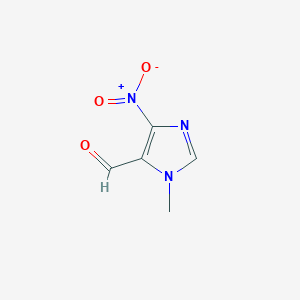



![3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1355107.png)
![Acetonitrile, [(4-nitrophenyl)thio]-](/img/structure/B1355109.png)


